1,5-diiodopentan-3-one
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Description
1,5-Diiodopentan-3-one, also known as 1,5-diiodo-3-pentanone, is a cyclic ketone containing two iodine atoms. It is a colorless, volatile liquid with a pungent odor and has a molecular formula of C5H7IO2. 1,5-Diiodopentan-3-one is a useful reagent in organic synthesis and has a wide range of applications in the scientific research field.
Scientific Research Applications
- 1,5-Diiodopentane serves as a crosslinking agent. It facilitates the formation of covalent bonds between polymer chains, enhancing material properties such as strength, stability, and resistance to degradation. Researchers employ it in polymer science, adhesive development, and biomaterial engineering .
- Chemists utilize 1,5-diiodopentan-3-one in organic synthesis. Its reactivity allows for the introduction of iodine atoms into complex molecules. For instance, it can be used to functionalize alkenes or alkynes, leading to the creation of novel compounds with diverse applications .
- In coordination chemistry, 1,5-diiodopentane plays a role in preparing (iodoalkylaminocarbene)tungsten complexes. These complexes exhibit interesting electronic and catalytic properties, making them valuable for catalysis and materials science .
- Alkylation involves adding an alkyl group to a molecule. Researchers use 1,5-diiodopentan-3-one as an alkylating agent, particularly in the synthesis of cyclohexane derivatives. By reacting with suitable substrates, it contributes to the construction of complex organic frameworks .
- Although less common, 1,5-diiodopentane has potential in medicinal chemistry. Its unique iodine substitution pattern could influence biological activity. Researchers explore its derivatives as potential drug candidates, especially in the context of iodinated compounds .
- Iodine-131, a radioactive isotope, is widely used in nuclear medicine for imaging and therapy. 1,5-diiodopentane can serve as a precursor for radiolabeling other molecules. By incorporating iodine-131, researchers create radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) .
Crosslinking Reagent
Organic Synthesis
Preparation of Tungsten Complexes
Alkylation Reactions
Medicinal Chemistry
Radiolabeling and Imaging
properties
{ "Design of the Synthesis Pathway": "The synthesis of 1,5-diiodopentan-3-one can be achieved through a three-step process involving the conversion of pentan-3-one to 1,5-diiodopentan-3-ol, followed by oxidation to 1,5-diiodopentan-3-one.", "Starting Materials": [ "Pentan-3-one", "Iodine", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of pentan-3-one to 1,5-diiodopentan-3-ol", "React pentan-3-one with iodine and sodium hydroxide in water to form 1,5-diiodopentan-3-ol.", "Step 2: Oxidation of 1,5-diiodopentan-3-ol to 1,5-diiodopentan-3-one", "React 1,5-diiodopentan-3-ol with hydrogen peroxide and sulfuric acid to form 1,5-diiodopentan-3-one.", "Step 3: Purification of 1,5-diiodopentan-3-one", "Extract 1,5-diiodopentan-3-one from the reaction mixture using sodium chloride and water, and purify using standard techniques such as distillation or chromatography." ] } | |
CAS RN |
1428126-85-5 |
Product Name |
1,5-diiodopentan-3-one |
Molecular Formula |
C5H8I2O |
Molecular Weight |
337.9 |
Purity |
95 |
Origin of Product |
United States |
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